1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea
Description
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-15-13(18)17-14-16-12(8-19-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRZNFYUQYISMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through electrophilic aromatic substitution.
Introduction of the Ethylurea Moiety: The final step involves the reaction of the substituted thiazole with ethyl isocyanate to form the ethylurea moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral polymerases and proteases.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs include pyrazole- and triazine-based derivatives with urea/thiourea substituents. Key differences and similarities are summarized below:
Key Insights :
- Thiazole and pyrazole cores differ in electronic properties due to sulfur vs. nitrogen content.
- Urea/thiourea groups in all compounds enable hydrogen bonding, critical for biological interactions.
- Substituents like 2,5-dimethylphenyl (target) or 4-methoxyphenyl (triazine derivative) influence steric bulk and solubility.
Comparison :
- Thiazole and pyrazole derivatives share sulfur incorporation steps (e.g., elemental sulfur in 7a/7b synthesis).
- Urea groups are introduced via nucleophilic addition or coupling reactions, as seen in triazine derivatives .
Computational and Analytical Approaches
Common tools for structural and electronic analysis include:
Findings :
Q & A
Synthesis and Characterization
1.1 (Basic) Q. What are the key steps in synthesizing 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea? The synthesis typically involves:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(2,5-dimethylphenyl)ethanone) to form the 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine intermediate .
- Urea linkage introduction : Reaction of the thiazole amine with ethyl isocyanate under anhydrous conditions (e.g., in DMF or THF) to form the urea moiety .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction stoichiometry and solvent polarity .
1.2 (Advanced) Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity in urea formation .
- Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .
- Catalysts : Using triethylamine or DMAP accelerates urea bond formation .
- Real-time monitoring : TLC or HPLC-MS tracks intermediate conversion, enabling timely quenching .
Structural Analysis
2.1 (Basic) Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole C-2 linkage, ethylurea protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula and fragmentation patterns .
- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for stability studies .
2.2 (Advanced) Q. How can computational methods like DFT aid in structural analysis?
- Electronic properties : DFT calculates HOMO/LUMO energies to predict reactivity and charge distribution .
- Conformational stability : Molecular dynamics simulations assess rotational barriers in the urea linkage .
- Crystallography validation : Overlay experimental (X-ray) and DFT-optimized structures to identify discrepancies in bond lengths (<0.02 Å tolerance) .
Biological Activity Evaluation
3.1 (Basic) Q. What assays are used to evaluate its biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC values .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) or ITC measure target affinity (e.g., for kinases) .
3.2 (Advanced) Q. How to design experiments to elucidate its mechanism of action?
- Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated analogs) .
- Pathway analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling effects .
- Mutagenesis studies : CRISPR-edited cell lines validate binding residues in target proteins .
Comparative Studies and SAR
4.1 (Advanced) Q. How do structural modifications impact biological activity?
- Thiazole substituents : Replacing 2,5-dimethylphenyl with electron-withdrawing groups (e.g., CF) enhances kinase inhibition but reduces solubility .
- Urea alkyl chain : Extending the ethyl group to propyl lowers metabolic stability in hepatic microsome assays .
- Heterocycle substitution : Thiophene analogs (vs. thiazole) show reduced target binding (ΔpIC = 1.2) .
Data Contradiction Analysis
5.1 (Advanced) Q. How to resolve discrepancies in reported biological activities?
- Purity verification : HPLC purity >98% minimizes batch-to-batch variability .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab data .
- Structural analogs : Compare activity trends across derivatives to identify outliers (e.g., meta-substituted phenyl groups vs. para) .
Computational and Experimental Integration
6.1 (Advanced) Q. How can MD simulations guide experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
